![molecular formula C11H22ClN3O B15133647 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride CAS No. 1856079-66-7](/img/structure/B15133647.png)
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 1-propylpyrazole with a suitable alkylating agent to introduce the butan-1-ol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various reduced derivatives.
Aplicaciones Científicas De Investigación
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyrazoles: These compounds have similar structures and biological activities.
4-Aminopyrazoles: These derivatives also share similar properties and are used in similar applications.
Uniqueness
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the butan-1-ol moiety. This structural feature may confer distinct biological activities and make it a valuable compound for further research and development.
Propiedades
Número CAS |
1856079-66-7 |
|---|---|
Fórmula molecular |
C11H22ClN3O |
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
4-[(1-propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c1-2-6-14-10-11(9-13-14)8-12-5-3-4-7-15;/h9-10,12,15H,2-8H2,1H3;1H |
Clave InChI |
DGEDGQMGTXHJOT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)CNCCCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





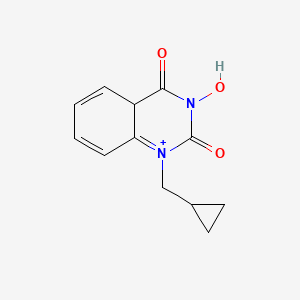
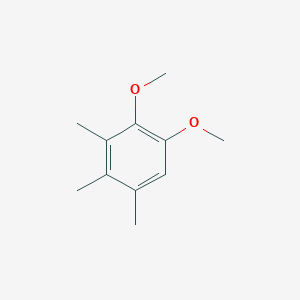
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

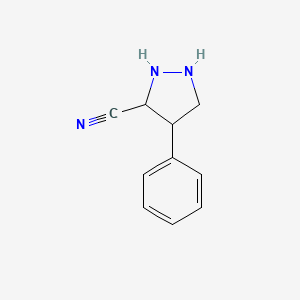
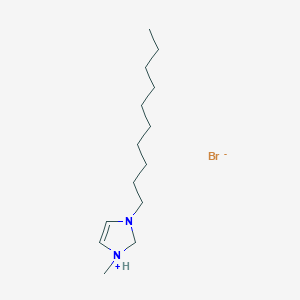

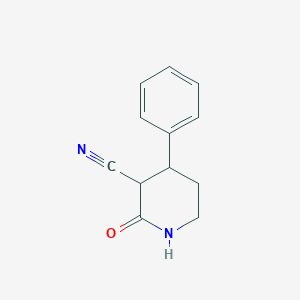
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
